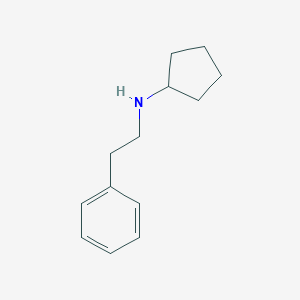

N-(2-苯乙基)环戊胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of nitrogen-containing carbon nanorings, similar in structure to N-(2-phenylethyl)cyclopentanamine, was achieved through a palladium-catalyzed stepwise assembly. This process involved the use of 2,2'-bipyridine, benzene, and L-shaped cyclohexane units, followed by NaHSO4/o-chloranil-mediated aromatization (Matsui, Segawa, & Itami, 2012).

Molecular Structure Analysis

- The molecular structure of similar compounds, like N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, was characterized using techniques like IR, 1H NMR, and X-ray crystal structure determination, revealing important structural details that are relevant for N-(2-phenylethyl)cyclopentanamine (Zhao, Hua-Kong, Wang, & Ling, 2014).

Chemical Reactions and Properties

- The reactivity of similar cyclopalladated complexes derived from primary benzylamine derivatives, like 1-phenylethylamine, has been studied, offering insights into the chemical behavior and reactivity of N-(2-phenylethyl)cyclopentanamine (Fuchita, Yoshinaga, Ikeda, & Kinoshita-Kawashima, 1997).

Physical Properties Analysis

- Physical properties such as solubilities, melting points, IR and 1H NMR spectra of cyclopentamers provide a basis for understanding the physical properties of N-(2-phenylethyl)cyclopentanamine (Kämmerer, Happel, & Mathiasch, 1981).

Chemical Properties Analysis

- The chemical properties of N-(2-phenylethyl)cyclopentanamine can be inferred from studies on related compounds, such as the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, which provide insights into the compound's reactivity and stability (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

科学研究应用

NR2B亚单位含NMDA受体的PET示踪剂开发

Christiaans等人(2014年)的研究开发了一种正电子发射断层扫描(PET)配体,用于NMDA受体的NR2B结合位点,使用N-(2-苯乙基)环戊胺的衍生物。这种配体可以进入大鼠大脑并结合NR2B亚单位含NMDAr,这对评估类似阿尔茨海默病等神经退行性疾病中N-甲基-D-天冬氨酸受体生物可用性具有重要意义。然而,高σ-1受体结合可能限制其未来作为PET探针的应用(Christiaans et al., 2014)。

金属配合物催化剂的开发

Shin等人(2016年)合成并表征了含有N,N-螯合配体的金属配合物,包括N-(2-苯乙基)环戊胺的衍生物。这些配合物,特别是与钴(II)、铜(II)和锌(II)形成的配合物,通过环戊胺基团的氮原子与金属中心的协同作用形成扭曲的几何结构。Co(II)配合物表现出对MMA的高催化活性,表明在材料科学中具有潜在应用(Shin et al., 2016)。

抗癌治疗中CDK2高亲和力抑制剂的鉴定

Mohammad等人(2019年)进行了基于结构的虚拟筛选,以鉴定强效CDK2抑制剂,这是与癌症进展相关的细胞周期调节关键蛋白激酶。他们发现,一种结构类似于N-(2-苯乙基)环戊胺的化合物显示出作为开发CDK2抑制剂的潜在骨架的希望,从而有助于癌症的治疗管理(Mohammad et al., 2019)。

新型吡唑和异噁唑衍生物的抗微生物和抗炎药物分析

Kendre等人(2015年)专注于合成和评估新型吡唑、异噁唑、苯并噁唑、苯并噻唑和苯并二氮杂环己烷衍生物,包括与N-(2-苯乙基)环戊胺相关的化合物。这些化合物被评估其抗微生物和抗炎活性,显示出作为治疗剂的潜力(Kendre et al., 2015)。

安全和危害

未来方向

The future directions for “N-(2-phenylethyl)cyclopentanamine” and related compounds could involve further exploration of their therapeutic potential. A review on 2-phenethylamines in medicinal chemistry discusses the presence and role of 2-phenethylamines in medicinal chemistry . It suggests that future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

属性

IUPAC Name |

N-(2-phenylethyl)cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHWNDVNDXTOLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406623 |

Source

|

| Record name | N-(2-phenylethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)cyclopentanamine | |

CAS RN |

160567-89-5 |

Source

|

| Record name | N-(2-phenylethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)

![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)